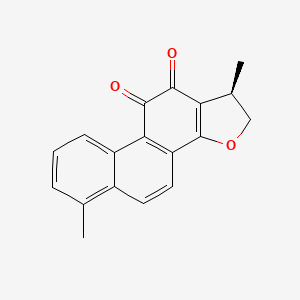
Dihydrotanshinon I
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dihydrotanshinone I has a wide range of scientific research applications:
Wirkmechanismus
Mode of Action
DHT interacts with its targets in various ways. For instance, it inhibits EGFR, leading to DNA damage and reduced cell proliferation . It also targets ESR1, leading to the downregulation of Breast Cancer Type 1 Susceptibility Protein (BRCA1), a key protein involved in DNA repair . Furthermore, DHT influences the synthesis of bacterial protein, destroys the protein, or rejects the anabolism or expression of the protein, leading to the loss of normal physiological function of bacteria .
Biochemical Pathways
DHT affects multiple biochemical pathways. It has been found to inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase by downregulating the expression of CDK4, CDK2, cyclin D1, and cyclin E1 and upregulating the expression of p21 . It also enhances cell adhesion and inhibits cell migration, involving the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways .
Pharmacokinetics
The pharmacokinetics of DHT are complex. It has been found that the coexisting constituents in the liposoluble extract of Salvia miltiorrhiza play an important role in the alteration of plasma concentration and tissue distribution of DHT . More research is needed to fully understand the ADME properties of DHT and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of DHT’s action are diverse. It has been found to inhibit cell proliferation, induce cell cycle arrest, enhance cell adhesion, and inhibit cell migration . It also induces DNA damage and apoptosis . Furthermore, it has been found to have antibacterial activity, damaging the structures of cell wall and cell membrane to increase permeability of cell membrane and release of cell components .
Action Environment
The action of DHT can be influenced by various environmental factors. For instance, the antimicrobial activity of DHT was found to be stronger against Staphylococcus aureus than against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamases Staphylococcus aureus . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DHT.
Biochemische Analyse
Biochemical Properties
Dihydrotanshinone I plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase by downregulating the expression of cyclin-dependent kinases (CDK4, CDK2) and cyclins (cyclin D1, cyclin E1), while upregulating the expression of p21 . Additionally, dihydrotanshinone I interacts with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways, enhancing cell adhesion and inhibiting cell migration .
Cellular Effects
Dihydrotanshinone I exerts various effects on different cell types and cellular processes. In osteosarcoma U-2 OS cells, it enhances cell adhesion and inhibits cell migration through CD44 and chemokine signaling . In H9c2 cells, dihydrotanshinone I reduces apoptosis caused by oxygen-glucose deprivation/reoxygenation (OGD/R) by regulating the phosphorylation levels of AKT, ERK, and P38MAPK . It also reduces oxidative stress damage by decreasing the levels of reactive oxygen species (ROS) and superoxide in mitochondria .
Molecular Mechanism
At the molecular level, dihydrotanshinone I exerts its effects through various mechanisms. It inhibits cell proliferation and induces cell cycle arrest by downregulating CDK4, CDK2, cyclin D1, and cyclin E1, and upregulating p21 . It also enhances cell adhesion and inhibits cell migration by interacting with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways . Additionally, dihydrotanshinone I has been shown to reduce the expression of Skp2 in HCT 116 and HT29 cells, leading to lower levels of RhoA and snail1, ultimately inhibiting the spread of colon cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrotanshinone I change over time. It has been observed to exhibit anti-cancer, cardiovascular protective, anti-inflammatory, and anti-Alzheimer’s disease effects . The compound’s stability and degradation over time have been studied, and it has been found to maintain its biological activity in various in vitro and in vivo models . Long-term effects on cellular function include reduced cell viability, increased apoptosis, and downregulation of epithelial-to-mesenchymal transition-related genes .
Dosage Effects in Animal Models
The effects of dihydrotanshinone I vary with different dosages in animal models. In a study on guinea pigs with osteoarthritis, dihydrotanshinone I was administered at different doses (5 mg/kg, 10 mg/kg, and 25 mg/kg) and was found to protect human chondrocytes and alleviate damage from osteoarthritis . Higher doses of dihydrotanshinone I have been shown to reduce cell proliferation and aggressiveness in drug-resistant tumor cell lines without adverse effects on other tissues .
Metabolic Pathways
Dihydrotanshinone I is involved in various metabolic pathways, including the regulation of AKT and MAPK signaling pathways . It reduces oxidative stress damage by decreasing the levels of ROS and superoxide in mitochondria . Additionally, dihydrotanshinone I has been shown to interact with enzymes such as hypoxia-inducible factor (HIF-1α) and human antigen R (HuR), which are potential targets for its pharmacological effects .
Transport and Distribution
Within cells and tissues, dihydrotanshinone I is transported and distributed through interactions with transporters and binding proteins. It has been shown to enhance cell adhesion and inhibit cell migration in osteosarcoma U-2 OS cells by interacting with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways . The compound’s localization and accumulation within cells are influenced by these interactions.
Subcellular Localization
Dihydrotanshinone I’s subcellular localization affects its activity and function. It has been found to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Overexpression of certain transcription factors, such as SmbHLH148, has been shown to increase the accumulation of dihydrotanshinone I and other tanshinones in the nucleus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dihydrotanshinon I umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Dehydrierung von Dihydrotanshinon unter Verwendung von DDQ (2,3-Dichlor-5,6-dicyano-1,4-benzochinon) als Reagenz . Der Syntheseweg umfasst typischerweise sechs Schritte, was zu einer Ausbeute von 33 % des Endprodukts führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet häufig die Extraktion und Reinigung aus Salvia miltiorrhiza unter Verwendung von makroporösen Adsorptionsharzen und semipräparativer Hochleistungsflüssigchromatographie (HPLC) mit einem dynamischen Axialkompressionssystem . Dieses Verfahren ermöglicht die gleichzeitige Reinigung von this compound zusammen mit anderen verwandten Verbindungen wie Tanshinon I, Cryptotanshinon und Tanshinon IIA .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Oxidation: DDQ wird üblicherweise für die Dehydrierung von Dihydrotanshinon zur Herstellung von Tanshinon I verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Tanshinon I, reduzierte Alkoholderivate und verschiedene substituierte Derivate, abhängig von den verwendeten Nucleophilen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Medizin: Es zeigt zytotoxische Wirkungen gegen verschiedene Tumorzellen und hat Potenzial als Antikrebsmittel.
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Antibakterieller Mechanismus: Es erhöht die elektrische Leitfähigkeit und Konzentration der alkalischen Phosphatase (AKP) in Bakterienzellen, was zur Störung der Zellwand- und Zellmembranintegrität führt.
Antikrebsmechanismus: Es fördert die Apoptose in Krebszellen, indem es die Phosphorylierung von STAT3 hemmt, die BCL-2-Expression herunterreguliert und die Spaltung von Caspase-3 und PARP1 fördert.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrotanshinone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: DDQ is commonly used for the dehydrogenation of dihydrotanshinone to produce tanshinone I.
Substitution: Various nucleophiles can be used to substitute the functional groups on dihydrotanshinone I under appropriate conditions.
Major Products
The major products formed from these reactions include tanshinone I, reduced alcohol derivatives, and various substituted derivatives depending on the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
. Ähnliche Verbindungen umfassen:
Tanshinon I: Zeigt ähnliche Antikrebs- und entzündungshemmende Aktivitäten.
Tanshinon IIA: Bekannt für seine kardiovaskulär schützenden Wirkungen und seine Antikrebs-Eigenschaften.
Cryptotanshinon: Zeigt entzündungshemmende und Antikrebs-Aktivitäten.
Dihydrotanshinon I ist aufgrund seiner starken Wirkungen auf die Zelladhäsion und Migrationshemmung einzigartig, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARGZZNYNSYSGJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236187 | |
| Record name | Dihydrotanshinone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol, 1 mg/mL, clear orange to red | |
| Record name | Dihydrotanshinone I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
87205-99-0 | |
| Record name | Dihydrotanshinone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87205-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotanshinone I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087205990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrotanshinone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROTANSHINONE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562G9360V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrotanshinone I | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DHTS exert its anti-tumor effects?
A1: DHTS has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis through various mechanisms.
- Inhibition of Cell Cycle Progression: DHTS can induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, by modulating the expression of cell cycle regulators such as cyclin D1, CDK2, p21, and p53. [, , , , ]
- Induction of Apoptosis: DHTS promotes apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, including Bax, Bcl-2, caspase-3, caspase-8, and caspase-9, ultimately leading to cell death. [, , , , , ]
- Suppression of Angiogenesis: DHTS can inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis. It achieves this by suppressing endothelial cell proliferation, migration, invasion, and tube formation. [, ]
- Modulation of Signaling Pathways: DHTS has been shown to interfere with key signaling pathways involved in tumor development and progression, including the PI3K/AKT, Wnt/β-catenin, and MAPK pathways. [, , , , , ]
Q2: Does DHTS affect DNA?
A2: Research indicates that DHTS can interact with DNA topoisomerase I, an enzyme crucial for DNA replication. This interaction leads to the formation of a cleavable complex that ultimately inhibits the enzyme's activity. While DHTS can intercalate into DNA, this interaction appears to be weak and may not be the primary mechanism underlying its anti-tumor effects. []
Q3: How does DHTS impact inflammation?
A3: DHTS exhibits anti-inflammatory properties by mitigating inflammatory responses and oxidative stress. It has been shown to:
- Reduce Inflammatory Cytokine Production: DHTS can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are key mediators of inflammation. [, , ]
- Decrease Oxidative Stress: DHTS displays antioxidant activity by reducing reactive oxygen species (ROS) production and increasing the expression of antioxidant enzymes. [, , , ]
- Modulate Microglia Polarization: DHTS can influence the polarization of microglia, immune cells in the central nervous system, promoting a shift towards an anti-inflammatory phenotype. []
Q4: Does DHTS affect the function of acetylcholinesterase?
A4: Yes, DHTS has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It binds specifically to the enzyme's peripheral anionic site, potentially interfering with the access of substrates and inhibitors to the active site. [, , ]
Q5: Have there been any clinical trials involving DHTS?
A5: While preclinical studies have shown promising results for DHTS in various disease models, there is a lack of published data on clinical trials investigating its safety and efficacy in humans.
Q6: Is DHTS safe for human use?
A6: More research is needed to definitively determine the safety profile of DHTS for human use. Preclinical studies suggest that it may have a relatively good safety index, but further investigations are necessary to assess potential toxicity and long-term effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)
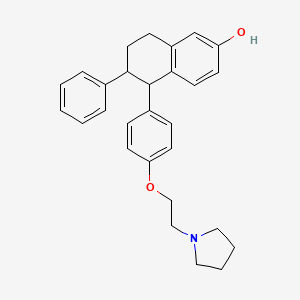
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
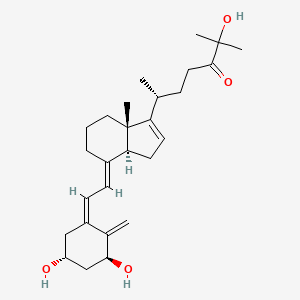
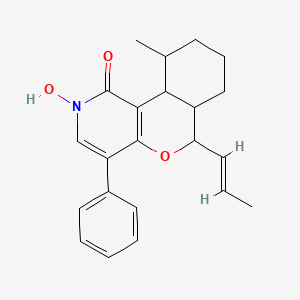



![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)
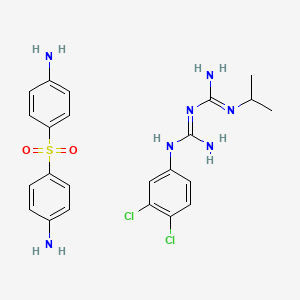
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)
